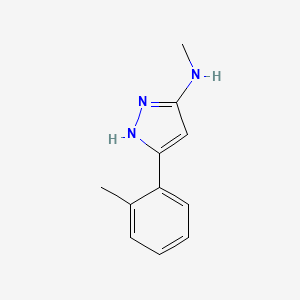

N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine

Description

Structural Classification within the 5-Aminopyrazole Family

The 5-aminopyrazole scaffold consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted with an amino group at position 5. N-Methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine belongs to a subclass of 5-aminopyrazoles where:

- Position 3 is modified with a methylamino group ($$-\text{NHCH}_3$$), distinguishing it from unsubstituted or aryl-substituted analogs.

- Position 5 is occupied by a 2-methylphenyl group, introducing steric and electronic effects due to the ortho-methyl substitution on the benzene ring.

Comparative Analysis of Substituent Effects

This structural profile places the compound within a broader family of N-aryl-5-aminopyrazoles, which are recognized as "privileged structures" in medicinal chemistry due to their versatility in drug design. The methyl group on the phenyl ring and the N-methylation on the pyrazole core likely improve metabolic stability and lipophilicity compared to non-alkylated analogs.

Properties

IUPAC Name |

N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-5-3-4-6-9(8)10-7-11(12-2)14-13-10/h3-7H,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNLUZQQVKTZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NN2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring. The methylation of the resulting pyrazole can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: It may have therapeutic potential due to its biological activity, including anti-inflammatory and analgesic properties.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine with structurally related pyrazol-3-amine derivatives:

Key Observations :

Crystallographic and Hydrogen-Bonding Patterns

While crystallographic data for the target compound are absent, studies on related pyrazoles (e.g., N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine) reveal that hydrogen-bonding networks involving the amine group and aromatic rings stabilize crystal structures. Such interactions are critical for predicting solubility and crystal packing .

Biological Activity

N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic therapies. This article delves into its biological activity, mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to exert its effects by:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, which can lead to reduced inflammation and pain relief.

- Receptor Binding : It likely binds to various receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity Overview

The compound has demonstrated a range of biological activities:

- Anti-inflammatory Properties : this compound exhibits significant anti-inflammatory effects, making it a candidate for therapeutic applications in conditions characterized by inflammation.

- Analgesic Effects : Its analgesic properties suggest potential use in pain management therapies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-methyl-1H-pyrazol-3-amine | Moderate anti-inflammatory | Lacks the specific methyl substitution on the phenyl ring |

| 2-methyl-5-phenyl-1H-pyrazol-3-amine | Enhanced cytotoxicity against cancer | Different phenyl substitution pattern |

| N-methyl-1H-pyrazol-3-amine | Limited therapeutic application | Basic structure without additional methyl groups |

This compound stands out due to its specific arrangement of substituents, which contributes to its distinct chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have explored the biological effects of pyrazole derivatives, including this compound. Below are key findings from recent research:

Anti-Cancer Activity

A study reported that pyrazole derivatives exhibit significant cytotoxic potential against various cancer cell lines. For instance:

- MCF7 (breast cancer) : Compounds showed growth inhibition with IC50 values ranging from 3.79 µM to 12.50 µM .

Anti-inflammatory Studies

Research indicated that compounds similar to this compound can inhibit TNF-alpha release and reduce inflammation in vivo. In particular:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer: The compound can be synthesized via condensation of substituted acrylamide derivatives with hydrazine hydrate or phenyl hydrazine in ethanol or glacial acetic acid under reflux. For example, similar pyrazol-3-amine derivatives were obtained in ~80% yield by reacting N-(p-tolyl)acrylamide with hydrazine hydrate in ethanol . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. Column chromatography (e.g., using silica gel with ethyl acetate/hexane gradients) or recrystallization from methanol is recommended for purification .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine?

- Methodological Answer:

- ¹H NMR : Look for signals corresponding to the N-methyl group (~2.5–3.5 ppm), aromatic protons (6.5–8.0 ppm), and NH protons (exchangeable with D₂O) .

- IR : Characteristic NH stretching vibrations (3278–3448 cm⁻¹) and C-N/C=C bands (1500–1650 cm⁻¹) confirm the pyrazole core .

- HRMS : Use high-resolution mass spectrometry to validate the molecular ion peak (e.g., [M+H]⁺) .

Q. What pharmacological screening strategies are suitable for evaluating the bioactivity of this compound?

- Methodological Answer: In vitro assays against gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution to determine minimum inhibitory concentrations (MICs) are common . For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) can be employed. Dose-response curves and IC₅₀ calculations are critical for potency analysis .

Q. How can crystallization and X-ray diffraction resolve tautomeric ambiguities in the pyrazole ring?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement can unambiguously assign tautomeric forms. For example, 5-phenyl-1H-pyrazol-3-amine derivatives crystallize as distinct tautomers, with hydrogen bonding patterns (e.g., N–H···N interactions) confirming the dominant form .

Advanced Research Questions

Q. How do substituents on the phenyl and pyrazole rings influence the compound’s bioactivity?

- Methodological Answer: Systematic SAR studies can be conducted by synthesizing analogs with electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) at the ortho, meta, or para positions. Computational modeling (e.g., DFT for electronic effects or molecular docking for target binding) complements experimental data. For instance, fluorinated analogs of related pyrazoles showed enhanced antimicrobial activity due to increased lipophilicity .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data across studies?

- Methodological Answer: Cross-validate results using orthogonal techniques:

- Purity : HPLC with UV/Vis detection (≥95% purity threshold) .

- Crystallinity : Powder XRD to assess polymorphic variations affecting bioactivity .

- Biological Replicates : Use standardized protocols (e.g., CLSI guidelines for MIC assays) to minimize inter-lab variability .

Q. How can hydrogen-bonding networks in the crystal lattice impact the compound’s stability and solubility?

- Methodological Answer: Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) dimers or chains. For example, NH···π interactions in pyrazole derivatives reduce solubility but enhance thermal stability. Solubility can be improved via co-crystallization with hydrophilic co-formers (e.g., citric acid) .

Q. What advanced computational methods predict intermolecular interactions in co-crystals or solvates?

- Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., AMBER) or quantum mechanical calculations (e.g., MP2) model packing energies. Tools like Mercury (CSD) analyze void spaces for solvent inclusion .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.